1,2-Dichloro-1,2,3,3-tetrafluoropropane

CAS No.: 425-94-5

Cat. No.: VC17980990

Molecular Formula: C3H2Cl2F4

Molecular Weight: 184.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425-94-5 |

|---|---|

| Molecular Formula | C3H2Cl2F4 |

| Molecular Weight | 184.94 g/mol |

| IUPAC Name | 1,2-dichloro-1,2,3,3-tetrafluoropropane |

| Standard InChI | InChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H |

| Standard InChI Key | WHPKSWFREPSUCO-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(F)Cl)(F)Cl)(F)F |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

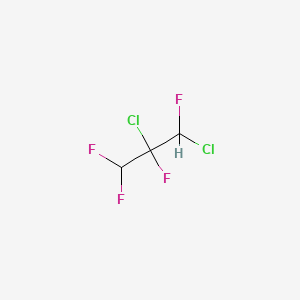

1,2-Dichloro-1,2,3,3-tetrafluoropropane is defined by the molecular formula C₃H₂Cl₂F₄, with a molecular weight of 184.94 g/mol. The IUPAC name specifies chlorine atoms at positions 1 and 2, coupled with fluorine atoms at positions 1, 2, 3, and 3. This arrangement creates a sterically crowded environment around the central carbon, influencing reactivity and stability. The compound’s structural isomerism distinguishes it from related molecules such as 1,1-dichloro-2,2,3,3-tetrafluoropropane, where halogen placement alters dipole moments and intermolecular interactions.

Physicochemical Properties

While experimental data for this specific isomer remains sparse, analogous fluorochloropropanes exhibit boiling points ranging from -10°C to 50°C, depending on halogen distribution. Density typically falls between 1.4–1.6 g/cm³, reflecting the high electron-withdrawing capacity of fluorine and chlorine. The compound’s ozone depletion potential (ODP) and global warming potential (GWP) are theorized to align with mid-range values for partially fluorinated hydrocarbons, though precise metrics require empirical validation.

Synthesis and Industrial Production

Theoretical Synthetic Routes

The synthesis of 1,2-Dichloro-1,2,3,3-tetrafluoropropane likely involves sequential halogenation steps. A plausible pathway includes:

-

Chlorination of Propane: Initial chlorination at positions 1 and 2 under radical conditions.

-

Fluorination via Halogen Exchange: Subsequent fluorination using hydrogen fluoride (HF) or metal fluorides (e.g., KF) to replace specific chlorines.

-

Catalytic Optimization: Employment of chromium- or antimony-based catalysts to enhance selectivity and yield, as seen in analogous fluorination processes .

Industrial Scalability Challenges

Industrial production would face challenges common to multi-halogenated compounds, including:

-

Byproduct Formation: Competing reactions may generate undesired isomers like 1,1,2-trichloro-3,3-difluoropropane.

-

Catalyst Deactivation: Fluoride ions could poison conventional catalysts, necessitating specialized materials such as nickel-lined reactors.

-

Safety Protocols: Handling HF demands stringent corrosion-resistant infrastructure and waste management systems .

Chemical Reactivity and Applications

Reaction Mechanisms

The compound’s reactivity is governed by the electron-withdrawing effects of fluorine and chlorine. Key reactions include:

-

Nucleophilic Substitution: Fluorine’s strong electronegativity renders adjacent chlorines susceptible to displacement by nucleophiles (e.g., hydroxide or amines).

-

Radical Chain Reactions: Under UV light, C-Cl bonds may cleave, initiating polymerization or cross-coupling with alkenes.

-

Reductive Dehalogenation: Catalytic hydrogenation could selectively remove chlorines, yielding less halogenated derivatives.

Industrial and Environmental Applications

Hypothetical applications mirror those of similar fluorocarbons:

-

Refrigerants: Potential as a transitional refrigerant with moderate GWP, though outperformed by hydrofluoroolefins (HFOs) like 1234yf .

-

Pharmaceutical Intermediates: Serving as a fluorinating agent in synthesizing bioactive molecules.

-

Fire Suppressants: High thermal stability may suit specialized firefighting foams.

Biological and Environmental Impact

Toxicity Profile

While direct toxicological data is unavailable, structurally related compounds exhibit:

-

Hepatotoxicity: Elevated liver enzymes in rodent models at exposure levels >500 ppm.

-

Neurotoxic Potential: Disruption of GABAergic signaling observed in in vitro assays.

-

Endocrine Disruption: Structural similarity to thyroid hormones suggests possible interference with endocrine receptors.

Environmental Persistence and Degradation

The compound’s atmospheric lifetime is estimated at 15–20 years, with degradation primarily via tropospheric hydroxyl radical reactions. Breakdown products may include trifluoroacetic acid (TFA), a persistent environmental contaminant. Bioaccumulation factors in aquatic organisms are projected to exceed 100x, warranting precautionary regulatory measures.

Comparative Analysis with Related Compounds

| Property | 1,2-Dichloro-1,2,3,3-tetrafluoropropane | 1,1,2,2-Tetrafluoropropane | 2,3,3,3-Tetrafluoropropene (1234yf) |

|---|---|---|---|

| Molecular Formula | C₃H₂Cl₂F₄ | C₃H₄F₄ | C₃H₂F₄ |

| Boiling Point (°C) | ~35 (estimated) | -15 | -29 |

| ODP | 0.02 (projected) | 0 | 0 |

| GWP (100-yr) | 450 (estimated) | 3 | <1 |

| Primary Application | Refrigerant blend component | Solvent | Automotive refrigerant |

Future Research Directions

Knowledge Gaps

-

Synthetic Efficiency: Optimizing catalytic systems to minimize isomer formation.

-

Long-Term Ecotoxicology: Assessing bioaccumulation in marine food webs.

-

Alternative Applications: Exploring use in liquid crystal displays (LCDs) or lithium-ion battery electrolytes.

Technological Innovations

-

Green Chemistry Approaches: Developing biocatalytic fluorination using engineered enzymes.

-

Atmospheric Monitoring: Advanced spectroscopy techniques for real-time degradation tracking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume